molecular formula C28H27NO4S B281529 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281529
M. Wt: 473.6 g/mol
InChI Key: GIICYNGBHLUVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as DBFS, is a chemical compound that has been widely used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in different fields of study.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have antifungal properties and can inhibit the growth of certain fungi. It has also been used as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It has been shown to exhibit various biological activities, making it useful for studying different biological processes. However, 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in scientific research. One direction is the development of new drugs based on 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide for the treatment of various diseases. Another direction is the use of 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide as a fluorescent probe for the detection of metal ions in biological systems. 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can also be used as a ligand for the preparation of metal complexes, which can have various applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and its potential applications in different fields of study.
Conclusion:
In conclusion, 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for various purposes. It has been synthesized using various methods and has shown promising results in different fields of study. 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to exhibit anti-inflammatory, antitumor, and antifungal properties and can be used as a fluorescent probe for the detection of metal ions. It has several advantages for lab experiments but also has some limitations. There are several future directions for the use of 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in scientific research, including the development of new drugs and the preparation of metal complexes.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been carried out using various methods. One of the most commonly used methods is the reaction of 4-methylbenzoyl chloride with 2,5-dimethylbenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine to obtain 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.

Scientific Research Applications

2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively used in scientific research for various purposes. It has been shown to exhibit anti-inflammatory, antitumor, and antifungal properties. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes. 2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and fungal infections.

properties

Molecular Formula

C28H27NO4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C28H27NO4S/c1-18-9-12-21(13-10-18)28(30)29(34(31,32)27-16-19(2)8-11-20(27)3)22-14-15-26-24(17-22)23-6-4-5-7-25(23)33-26/h8-17H,4-7H2,1-3H3

InChI Key

GIICYNGBHLUVOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=CC(=C5)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=CC(=C5)C)C

Origin of Product

United States

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